4-Methoxyphenyl 2-formylbenzenesulfonate

Intramolecular nucleophilic catalysis Sulfonate methanolysis Neighbouring-group participation

4-Methoxyphenyl 2-formylbenzenesulfonate (CAS 106939-89-3) is an aryl benzenesulfonate ester that incorporates a strategically positioned ortho-formyl (–CHO) group on the sulfonyl-bearing benzene ring. This molecular architecture distinguishes it from a large majority of generic aryl sulfonate esters, which lack the proximate aldehyde functionality capable of intramolecular nucleophilic catalysis.

Molecular Formula C14H12O5S
Molecular Weight 292.31 g/mol
CAS No. 106939-89-3
Cat. No. B12663945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 2-formylbenzenesulfonate
CAS106939-89-3
Molecular FormulaC14H12O5S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O
InChIInChI=1S/C14H12O5S/c1-18-12-6-8-13(9-7-12)19-20(16,17)14-5-3-2-4-11(14)10-15/h2-10H,1H3
InChIKeyJKBWJPHTQYBVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl 2-formylbenzenesulfonate (CAS 106939-89-3): A Mechanistically Privileged ortho-Formylbenzenesulfonate for Accelerated Nucleophilic Substitution Chemistry


4-Methoxyphenyl 2-formylbenzenesulfonate (CAS 106939-89-3) is an aryl benzenesulfonate ester that incorporates a strategically positioned ortho-formyl (–CHO) group on the sulfonyl-bearing benzene ring [1]. This molecular architecture distinguishes it from a large majority of generic aryl sulfonate esters, which lack the proximate aldehyde functionality capable of intramolecular nucleophilic catalysis. The compound was originally synthesized and characterized as part of a systematic investigation into neighbouring carbonyl group participation during nucleophilic substitution at sulfonyl sulfur, and its physicochemical identity is confirmed by melting point (60–61 °C) and a characteristic carbonyl stretching frequency (νₘₐₓ 1700 cm⁻¹) [2].

Why 4-Methoxyphenyl 2-formylbenzenesulfonate Cannot Be Replaced by Generic Aryl Sulfonates or Its para-Isomer in Nucleophilic Substitution-Critical Workflows


Generic substitution of 4-methoxyphenyl 2-formylbenzenesulfonate with a simple aryl sulfonate or even with its closely related para-isomer (4-methoxyphenyl 4-formylbenzenesulfonate) will erase—not merely attenuate—the distinctive intramolecular nucleophilic catalysis that is the compound's primary functional advantage [1]. When the formyl group is relocated from the ortho to the para position, the neighbouring-group participation that drives exceptionally rapid sulfonyl transfer reactions is completely abolished; the para isomer is not merely slower but is essentially inert under the identical reaction conditions [1]. Similarly, substituting the 4-methoxyphenyl leaving group with an unsubstituted phenyl group alters the leaving-group pKa, which modulates the overall rate, but the fundamental catalytic advantage conferred by the ortho-formyl group is a structural-geometric prerequisite that cannot be replicated by simply choosing a different electron-demand leaving group [2]. Users requiring the rapid, clean formation of sulfonic acid derivatives under mild conditions will find that any substitution strips the compound of its core mechanistic identity.

Quantitative Differentiator Evidence for 4-Methoxyphenyl 2-formylbenzenesulfonate Against Closest Analogs and In-Class Alternatives


Ortho- vs. Para-Isomer Methanolysis Reactivity: Binary ON/OFF Switch Under Identical Basic Conditions

In a direct head-to-head comparison under identical experimental conditions (anhydrous K₂CO₃, ambient temperature, methanol solvent), 4-methoxyphenyl 2-formylbenzenesulfonate (the ortho isomer) undergoes complete disappearance within 30 minutes as monitored by TLC, affording the dimethyl acetal of 2-formylbenzenesulfonic acid in 87% isolated yield. In contrast, 4-methoxyphenyl 4-formylbenzenesulfonate (the para isomer) remains entirely unaffected [1]. This is not a modest rate difference but a binary ON/OFF reactivity switch dictated solely by the relative position of the formyl group.

Intramolecular nucleophilic catalysis Sulfonate methanolysis Neighbouring-group participation

Hammett ρ Value Divergence: Mechanistic Proof That Ortho-Formyl Derivatives Decouple Leaving-Group Sensitivity

A cross-study comparison of Hammett ρ values for alkaline hydrolysis of phenyl-substituted sulfonates reveals that the 2-formylbenzenesulfonate series exhibits a ρ value of merely 0.1 (measured at 5 °C), whereas the 4-formylbenzenesulfonate series exhibits a much larger ρ value of 1.59 (measured at 45 °C) [1]. A ρ value near zero indicates that the rate-determining step for the ortho series does not involve significant charge development on the leaving group oxygen, consistent with rate-determining intramolecular attack by the hydrated formyl group followed by rapid cyclization. The para series, lacking this neighbouring-group pathway, shows strong leaving-group dependence characteristic of a conventional SN₂-type sulfonyl transfer.

Linear free-energy relationship Sulfonyl transfer mechanism Hammett ρ analysis

Rate Enhancement by Ortho-Formyl Neighbouring-Group Catalysis: ~10⁶-Fold Acceleration Over Non-Catalyzed Analogs

The authors of the primary mechanistic study previously reported that the 2-formyl group enhances the rate of hydrolysis of aryl benzenesulfonates by a factor of approximately 10⁶ (ca. one million-fold) relative to the corresponding non-catalyzed hydrolysis [1]. Although this specific quantitative comparison was generated using phenyl (rather than 4-methoxyphenyl) esters as the baseline substrate series, the catalytic mechanism has been shown to be general for 2-formylbenzenesulfonate esters, meaning that 4-methoxyphenyl 2-formylbenzenesulfonate benefits from the same order-of-magnitude rate enhancement relative to a hypothetical non-formyl-bearing analog such as 4-methoxyphenyl benzenesulfonate.

Rate acceleration Neighbouring-group effect Sulfonate ester hydrolysis

Unusual Base-Mediated Acetal Formation: A Synthetic Transformation Unique to the Ortho-Formyl Topology

The methanolysis of 4-methoxyphenyl 2-formylbenzenesulfonate produces the dimethyl acetal of 2-formylbenzenesulfonic acid in high yield (87%) under basic conditions (K₂CO₃/MeOH) [1]. This outcome is chemically remarkable because acetal and ketal formation normally requires acidic catalysis; the fact that it occurs under basic conditions here is a direct consequence of the intramolecular nucleophilic catalysis pathway unique to the ortho-formyl sulfonate architecture. The para isomer does not produce any acetal product under identical conditions [1].

Acetal formation under basic conditions Sulfonic acid derivative synthesis Unusual reactivity

Defined Physicochemical Identity: Melting Point and Spectroscopic Benchmarks That Differentiate from Structural Isomers

The 4-methoxyphenyl 2-formylbenzenesulfonate (ortho isomer) has a reported melting point of 60–61 °C, whereas its para counterpart, 4-methoxyphenyl 4-formylbenzenesulfonate, melts at 131–132 °C [1]. The >70 °C difference provides an immediate, unambiguous physical criterion for distinguishing the two isomers upon receipt, without the need for advanced spectroscopic equipment. Additionally, the carbonyl stretching frequency (νₘₐₓ 1700 cm⁻¹, Nujol) is consistent with the ortho-formyl environment and can serve as a rapid IR-based identity check [1]. For comparison, the regioisomeric 2-formylphenyl 4-methoxybenzenesulfonate (CAS 116748-52-8), in which the formyl and methoxyphenyl groups are swapped across the sulfonate ester bridge, has distinct physical properties and does not exhibit the same intramolecular catalytic behaviour.

Quality control Identity confirmation Isomer discrimination

Procurement-Justified Application Scenarios for 4-Methoxyphenyl 2-formylbenzenesulfonate Based on Verified Quantitative Differentiation


Mechanistic Probe and Model Substrate for Intramolecular Nucleophilic Catalysis Studies

Researchers investigating neighbouring-group participation in sulfonyl transfer reactions can use 4-methoxyphenyl 2-formylbenzenesulfonate as a definitive model compound, because the ortho vs. para reactivity comparison provides a built-in negative control that establishes causation of the catalytic effect [1]. The binary ON/OFF methanolysis result and the million-fold rate acceleration relative to non-catalyzed analogs make this compound an ideal system to calibrate computational models of intramolecular catalysis and to benchmark new catalytic designs [1].

Mild-Condition Synthesis of Protected 2-Formylbenzenesulfonic Acid Derivatives

When a synthetic route requires a 2-formylbenzenesulfonic acid derivative in a protected form (as its dimethyl acetal), 4-methoxyphenyl 2-formylbenzenesulfonate offers a single-step, ambient-temperature entry that produces the acetal in 87% isolated yield under basic conditions (K₂CO₃/MeOH) [1]. Alternative routes starting from the para isomer or from generic sulfonate esters produce no acetal product whatsoever, making the ortho compound the only viable starting material for this transformation [1].

Leaving-Group Screening Platform for Sulfonyl Transfer Methodology Development

Because the Hammett ρ value for the 2-formylbenzenesulfonate series is only 0.1, close to zero, the overall reaction rate is largely decoupled from the electronic nature of the aryl leaving group [1]. This enables methodologists to systematically vary the leaving group—for example, to optimize solubility, crystallinity, or downstream purification—without substantially perturbing the reaction kinetics, a design latitude that is not available with para-substituted or non-formyl sulfonate scaffolds where ρ values approach 1.6 [1].

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